

8-Aminoguanine: A Novel Investigational Tool for Age-Associated Diseases

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Compound of Interest

Compound Name: 8-Aminoguanine

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

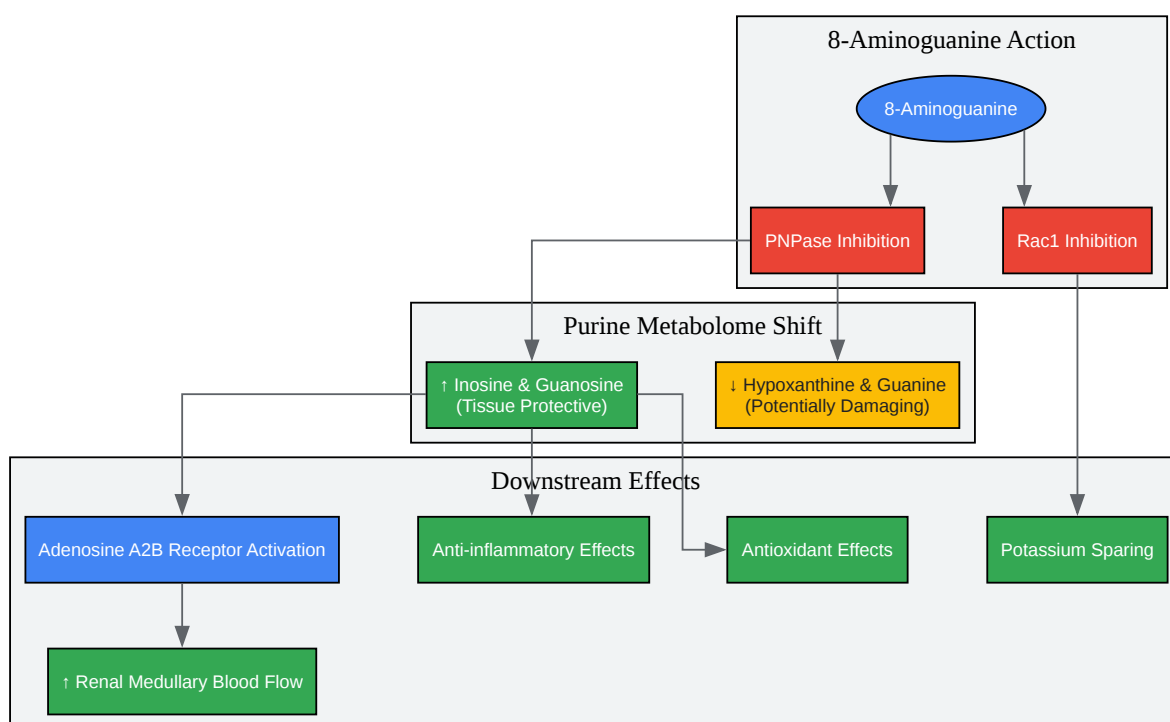
Introduction:

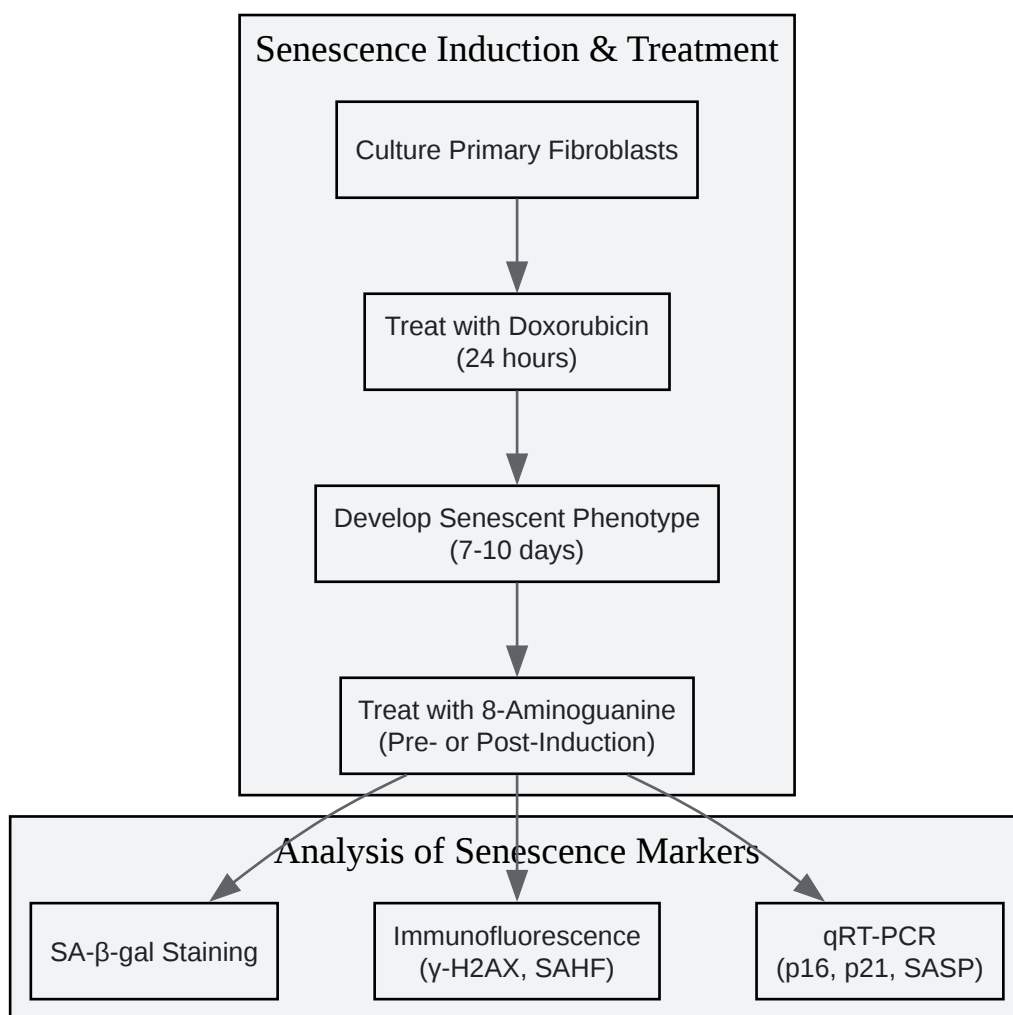
8-Aminoguanine (8-AG) is an endogenous purine derivative that is emerging as a significant pharmacological agent for studying and potentially treating a range of age-associated diseases.[1][2][3] Its primary mechanism of action is the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[4][5] By inhibiting PNPase, **8-aminoguanine** modulates the levels of various purine metabolites, leading to a cascade of downstream effects that have shown promise in preclinical models of cardiovascular disease, renal dysfunction, and retinal degeneration. This document provides detailed application notes and experimental protocols for utilizing **8-aminoguanine** as a research tool in the context of age-related pathologies.

Mechanism of Action

8-Aminoguanine's therapeutic potential stems from its ability to rebalance the purine metabolome. It competitively inhibits PNPase, which is responsible for the conversion of inosine to hypoxanthine and guanosine to guanine. This inhibition leads to an accumulation of the tissue-protective purines, inosine and guanosine, and a reduction in the levels of potentially damaging purines like hypoxanthine. The increased levels of inosine can then activate adenosine receptors, particularly the A2B receptor, triggering downstream signaling pathways

that mediate many of **8-aminoguanine's** beneficial effects. Additionally, **8-aminoguanine** has been shown to inhibit Rac1, a small GTPase involved in various cellular processes, which may contribute to its potassium-sparing effects.





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